molecular formula C14H18N4O B7508971 N-(4-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide

N-(4-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide

Cat. No.: B7508971
M. Wt: 258.32 g/mol
InChI Key: OUJVBWALZQJITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The compound is also known by its chemical formula, C16H20N4O, and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves the inhibition of protein kinase CK2. This inhibition leads to the disruption of various cellular processes, including cell proliferation and survival. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of protein kinase CK2, leading to the disruption of various cellular processes. It has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, the compound has been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-(4-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in lab experiments is its ability to inhibit protein kinase CK2, making it a valuable tool for studying the role of this enzyme in various cellular processes. However, one of the limitations of the compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(4-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. One area of interest is the development of more potent inhibitors of protein kinase CK2, which could have potential applications in cancer therapy. Additionally, further studies are needed to fully understand the biochemical and physiological effects of the compound and its potential applications in various areas of scientific research.

Synthesis Methods

N-(4-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can be synthesized using various methods. One of the most common methods is the reaction of 4-methyl-2-pyridinecarboxaldehyde with 1,3,5-trimethyl-4-amino-1H-pyrazole in the presence of acetic acid. The resulting product is this compound.

Scientific Research Applications

N-(4-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of interest is its use as an inhibitor of protein kinase CK2, an enzyme that plays a crucial role in various cellular processes. The compound has also been studied for its potential applications in cancer therapy, as it has been shown to inhibit the growth of cancer cells.

Properties

IUPAC Name

N-(4-methylpyridin-2-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-9-5-6-15-13(7-9)16-14(19)8-12-10(2)17-18(4)11(12)3/h5-7H,8H2,1-4H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJVBWALZQJITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CC2=C(N(N=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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